Shinorine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C13H20N2O8 |
|---|---|
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H20N2O8/c1-23-11-7(14-4-10(18)19)2-13(22,6-17)3-8(11)15-9(5-16)12(20)21/h9,15-17,22H,2-6H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
HXQQNYSFSLBXQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(CC(CC1=NCC(=O)O)(CO)O)NC(CO)C(=O)O |
Sinónimos |
shinorine |
Origen del producto |
United States |
Biosynthesis of Shinorine
Elucidation of Biosynthetic Pathway
The core biosynthetic pathway for shinorine involves a series of enzymatic conversions, starting from central metabolic intermediates.
The precursors for mycosporine-like amino acids (MAAs), including this compound, originate from either the shikimate pathway or the pentose (B10789219) phosphate (B84403) pathway (PPP) researchgate.netresearchgate.netnih.gov. Specifically, sedoheptulose-7-phosphate (SH-7P), an intermediate of the PPP, is a crucial starting substrate for this compound biosynthesis mdpi.comasm.orgnih.govresearchgate.netnih.govencyclopedia.pubigem.orgtandfonline.comasm.orgresearchgate.netresearchgate.netgoogle.com. While some studies initially suggested involvement of the shikimate pathway intermediate 3-dehydroquinate (B1236863) (3-DHQ), genetic studies have demonstrated that MAAs are primarily produced from the PPP intermediate SH-7P researchgate.netnih.govresearchgate.net. For instance, blocking the pentose phosphate pathway has been shown to severely impact this compound production researchgate.netnih.gov.
The biosynthesis of this compound proceeds through several well-defined enzymatic steps, involving a gene cluster typically comprising four genes (e.g., ava_3855 to ava_3858 in Anabaena variabilis ATCC 29413, or npun_F5597 to npun_R5600 in Nostoc punctiforme ATCC 29133) nih.govasm.orgasm.orgnih.gov.
The initial committed step in this compound biosynthesis involves the conversion of sedoheptulose-7-phosphate (SH-7P) to 2-demethyl-4-deoxygadusol (DDG) mdpi.comasm.orgnih.govencyclopedia.pubasm.orgresearchgate.netresearchgate.netnih.gov. This reaction is catalyzed by the enzyme DDG Synthase, also known as demethyl-4-deoxygadusol synthase (DDGS), encoded by genes such as MysA or ava_3858 (or NpR5600 in Nostoc punctiforme) mdpi.comnih.govasm.orgnih.govresearchgate.netencyclopedia.pubtandfonline.comasm.orgresearchgate.netgoogle.comnih.govoup.com. This enzyme is a sugar phosphate cyclase nih.gov.
Following the formation of DDG, an O-methyltransferase (O-MT), encoded by genes like MysB or ava_3857 (or NpR5599 in Nostoc punctiforme), catalyzes the conversion of DDG to 4-deoxygadusol (4-DG) mdpi.comnih.govasm.orgnih.govencyclopedia.pubtandfonline.comasm.orgresearchgate.netgoogle.comnih.govoup.com. 4-DG serves as the core structure and a prominent precursor for all MAAs mdpi.comtexilajournal.comencyclopedia.pubasm.orgresearchgate.net.
The next step involves the addition of glycine (B1666218) to 4-DG to form mycosporine-glycine (MG) mdpi.comnih.govasm.orgnih.govencyclopedia.pubasm.orgresearchgate.netresearchgate.netnih.govoup.comnih.gov. This glycylation is catalyzed by an ATP-grasp family protein, encoded by genes such as MysC or ava_3856 (or NpR5598 in Nostoc punctiforme) mdpi.comnih.govasm.orgresearchgate.netnih.govresearchgate.netencyclopedia.pubasm.orgresearchgate.netgoogle.comnih.govoup.comrsc.org. MysC is unique within its enzyme superfamily as it catalyzes the formation of enamine or imine products oup.com. Mycosporine-glycine is a simple mono-substituted cyclohexenone-type MAA and acts as a common intermediate for the production of di-substituted MAAs like this compound mdpi.comtexilajournal.com.
The final step in this compound biosynthesis is the condensation of serine with mycosporine-glycine (MG) mdpi.comtexilajournal.comasm.orgnih.govencyclopedia.pubasm.orgresearchgate.netnih.govoup.comnih.govresearchgate.net. In Anabaena variabilis ATCC 29413, this reaction is catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme, encoded by the ava_3855 gene (also referred to as MysE) mdpi.comnih.govasm.orgresearchgate.netencyclopedia.pubasm.orgresearchgate.netnih.govoup.comrsc.org. However, in other organisms such as Nostoc punctiforme ATCC 29133, a D-Ala-D-Ala ligase-like protein (NpF5597 or MysD) is responsible for this condensation nih.govasm.orgresearchgate.netnih.govresearchgate.netasm.orgresearchgate.netnih.govoup.comrsc.org. This enzyme exhibits substrate flexibility, leading to the production of this compound and, in some cases, other MAA analogues like porphyra-334 (B1236830) nih.govresearchgate.netoup.com.
Table 1: Key Enzymes and Genes in this compound Biosynthesis
| Enzyme/Gene Name (A. variabilis/N. punctiforme) | Predicted Function | Substrate(s) | Product(s) |
| MysA/Ava_3858 (NpR5600) | DDG Synthase (S7P cyclase) | Sedoheptulose-7-phosphate (SH-7P) | 2-demethyl-4-deoxygadusol (DDG) |
| MysB/Ava_3857 (NpR5599) | O-methyltransferase (O-MT) | 2-demethyl-4-deoxygadusol (DDG) | 4-deoxygadusol (4-DG) |
| MysC/Ava_3856 (NpR5598) | ATP-grasp family protein (C-N ligase) | 4-deoxygadusol (4-DG), Glycine | Mycosporine-glycine (MG) |
| MysE/Ava_3855 (NRPS-like enzyme) | Nonribosomal peptide synthetase-like | Mycosporine-glycine (MG), Serine | This compound |
| MysD/NpF5597 (D-Ala-D-Ala ligase-like protein) | D-Ala-D-Ala ligase homolog | Mycosporine-glycine (MG), Serine | This compound |
Key Enzymatic Steps and Intermediates
Condensation of Serine to Mycosporine-glycine to Form this compound
Role of Nonribosomal Peptide Synthetase (NRPS)-like enzyme (Ava_3855) in Anabaena variabilis
In the cyanobacterium Anabaena variabilis ATCC 29413, the biosynthesis of this compound involves a nonribosomal peptide synthetase (NRPS)-like enzyme encoded by the gene ava_3855. mdpi.comnih.govnih.govasm.orgigem.org This enzyme plays a crucial role in the final step of this compound synthesis. mdpi.comnih.govnih.govasm.orgigem.org Specifically, Ava_3855 catalyzes the condensation of mycosporine-glycine with serine, leading to the formation of this compound. mdpi.comnih.govnih.govasm.orgbotanyjournals.com The activity of Ava_3855 is ATP-dependent and involves the conversion of serine into an acyl adenylate species, followed by its attachment to the thiolation domain of the enzyme. igem.org This mechanism results in the formation of an imine linkage, which is characteristic of this compound. igem.org
Role of D-Ala-D-Ala ligase-like protein (NpF5597/MysD) in Nostoc punctiforme
While Anabaena variabilis utilizes an NRPS-like enzyme for the final step, Nostoc punctiforme ATCC 29133 employs a different enzyme: a D-Ala-D-Ala ligase-like protein, designated NpF5597 or MysD. mdpi.comnih.govgoogle.comnih.govasm.orgnih.govasm.org This enzyme also catalyzes the attachment of serine to mycosporine-glycine to produce this compound. mdpi.comnih.govgoogle.comnih.govasm.orgnih.govasm.org The presence of MysD in Nostoc punctiforme highlights an alternative enzymatic route for this compound biosynthesis, differing in genetic origin and mechanism from the NRPS-mediated pathway found in Anabaena variabilis. mdpi.comnih.govnih.gov Notably, MysD can also exhibit substrate ambiguity, leading to the production of other MAA analogues like porphyra-334 (with threonine) and mycosporine-glycine-alanine (with alanine) in certain organisms like Actinosynnema mirum. asm.orgasm.org
Genetic Basis of this compound Biosynthesis
The biosynthesis of this compound is governed by specific gene clusters, which have been identified and characterized across various MAA-producing organisms. mdpi.comresearchgate.netnih.govnih.govrsc.org
Identification and Characterization of Biosynthetic Gene Clusters (BGCs) (e.g., mysABCD/E gene cluster)
This compound biosynthesis typically involves a compact biosynthetic gene cluster (BGC), often referred to as the mys cluster (e.g., mysABCD/E). researchgate.netnih.govrsc.org In Anabaena variabilis ATCC 29413, the this compound BGC comprises four genes: ava_3855 to ava_3858. nih.govnih.govasm.orgaimspress.com These genes encode the enzymes responsible for the sequential steps:
Ava_3858 (DDG synthase) : Converts sedoheptulose-7-phosphate (SH-7P) to 2-demethyl-4-deoxygadusol (DDG). mdpi.comnih.govasm.orgresearchgate.net
Ava_3857 (O-methyltransferase, O-MT) : Methylates DDG to form 4-deoxygadusol (4-DG), the core structure of mycosporines. mdpi.comnih.govasm.orgresearchgate.net
Ava_3856 (C-N ligase/ATP-grasp enzyme) : Attaches glycine to 4-DG, yielding mycosporine-glycine. mdpi.comnih.govasm.orgresearchgate.net
Ava_3855 (NRPS-like enzyme) : Condenses mycosporine-glycine with serine to produce this compound. mdpi.comnih.govnih.govasm.orgigem.orgbotanyjournals.comresearchgate.net
In Nostoc punctiforme ATCC 29133, the homologous genes are NpR5600 (mysA), NpR5599 (mysB), NpR5598 (mysC), and NpF5597 (mysD). nih.govnih.govasm.org The mysD gene replaces the NRPS-like enzyme (ava_3855) found in Anabaena variabilis for the final amino acid ligation step. mdpi.comnih.govasm.orgnih.govasm.org The entire 6.5 kb this compound biosynthetic gene cluster from Anabaena variabilis has been successfully cloned and expressed in heterologous hosts like Escherichia coli, confirming its sufficiency for this compound production. nih.govmdpi.com Similar mysABCD gene clusters have also been identified and characterized in actinobacteria such as Actinosynnema mirum DSM 43827 and Pseudonocardia sp. strain P1, demonstrating their responsibility for this compound biosynthesis. nih.govasm.orgoup.com
Gene Homology and Conservation Across Producing Organisms
Despite variations in the final enzyme, the initial steps of this compound biosynthesis involving the formation of 4-deoxygadusol and mycosporine-glycine are largely conserved across different MAA-producing organisms. mdpi.comnih.govasm.orgasm.orgasm.orgencyclopedia.pub The genes encoding the first three enzymes (DDG synthase, O-methyltransferase, and ATP-grasp ligase) show significant homology between Anabaena variabilis (Ava_3858, Ava_3857, Ava_3856) and Nostoc punctiforme (NpR5600, NpR5599, NpR5598). mdpi.comnih.govasm.orgasm.orgasm.orgencyclopedia.pub This conservation suggests a common evolutionary origin for the core MAA biosynthetic pathway. mdpi.comencyclopedia.pub However, the divergence in the enzyme responsible for the final amino acid attachment (NRPS-like vs. D-Ala-D-Ala ligase-like) highlights the genetic variability and potential for diverse MAA analogues across species. mdpi.comasm.orgasm.orgmdpi.com Homologous gene clusters have also been found in other cyanobacteria, fungi, cnidarians, and dinoflagellates, indicating widespread distribution of MAA biosynthesis capabilities. mdpi.comnih.govasm.org
Regulation of Gene Expression in Response to Environmental Stimuli
The biosynthesis of MAAs, including this compound, is often regulated in response to environmental stimuli, particularly UV radiation. mdpi.comaimspress.com UV irradiation has been shown to induce MAA biosynthesis in various organisms, such as the extreme radio-resistant bacterium Deinococcus radiodurans R1. aimspress.com In Halothece, the genes involved in mycosporine-2-glycine (B1260214) (M2G) biosynthesis, which are homologous to the Anabaena variabilis MAA synthesis genes (Ava_3855 to Ava_3858), are subject to molecular regulation. aimspress.com This environmental responsiveness underscores the adaptive role of this compound as a photoprotective compound. mdpi.comaimspress.com
Metabolic Engineering for Enhanced this compound Production in Heterologous Hosts
Metabolic engineering has emerged as a promising strategy to enhance this compound production in heterologous hosts, addressing the limitations of extraction from natural sources. mdpi.comoup.comsci-hub.seresearchgate.netjbei.orgosti.govlbl.govacs.orgresearchgate.netresearchgate.netoup.comacs.org
Several hosts have been explored for heterologous this compound production:
Escherichia coli : Early studies successfully demonstrated this compound production in E. coli by cloning and expressing the cyanobacterial mys gene clusters. mdpi.comnih.govnih.govasm.org While a common host for genetic manipulation, yields can be limited. sci-hub.se
Saccharomyces cerevisiae (Yeast): Saccharomyces cerevisiae has been engineered to produce this compound by introducing biosynthetic genes from Nostoc punctiforme. mdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.net Production was further improved by modulating the pentose phosphate pathway (PPP), a key precursor pathway for this compound. mdpi.comresearchgate.netacs.orgresearchgate.net Strategies include using xylose as a carbon source, deleting the TAL1 gene (encoding transaldolase), and overexpressing STB5 and TKL1 (transketolase) to increase the sedoheptulose-7-phosphate (S7P) pool. mdpi.comresearchgate.netacs.org Engineered S. cerevisiae strains have achieved this compound titers of up to 31.0 mg/L (9.62 mg/g DCW). acs.org
Synechocystis sp. PCC6803 : This model cyanobacterium has been engineered to photosynthetically produce this compound by expressing a gene cluster from Fischerella sp. PCC9339. sci-hub.seacs.org Initial productivity was lower than native producers, but integrated transcriptional and metabolic profiling, along with the use of multiple promoters, led to a 10-fold increase in yield, reaching 2.37 mg/g DCW. sci-hub.seacs.org
Corynebacterium glutamicum : This bacterium has been metabolically engineered for this compound production by expressing four genes from Actinosynnema mirum DSM 43827. mdpi.comoup.comresearchgate.net Deletion of the transaldolase gene and overexpression of the 6-phosphogluconate dehydrogenase gene in the pentose phosphate pathway significantly improved this compound production, achieving 19.1 mg/L. oup.com
Pseudomonas putida : Researchers have developed a method to engineer Pseudomonas putida KT2440 for this compound production, aiming for an efficient microbial platform. jbei.orgosti.govlbl.gov This host can utilize various carbon sources, including aromatic compounds. lbl.gov Initial optimization in P. putida improved the titer to over 1 g/liter . lbl.gov Strategies employed include computational modeling, CRISPRi-mediated downregulation of competing pathways, RBS and promoter engineering, and amino acid supplementation. jbei.orgosti.gov
These metabolic engineering efforts aim to overcome the challenges of low yields from natural extraction and provide a sustainable and cost-effective method for this compound production for commercial applications, such as in sunscreens. mdpi.comlbl.govresearchgate.netoup.comaccessscience.com
Biological Roles and Mechanisms of Action
Photoprotection Mechanisms
Shinorine, like other MAAs, plays a crucial role in photoprotection, shielding producer organisms from the damaging effects of solar UV radiation.
UV Absorption and Energy Dissipation Pathways (Non-radiative Decay)
This compound exhibits a maximum absorption wavelength at 334 nm, effectively absorbing both UV-A and UV-B radiation researchgate.netresearchgate.netmdpi.com. The unique chromophore structure, typically a cyclohexenone or cyclohexenimine moiety linked to an amino acid, is responsible for this strong UV absorption texilajournal.commdpi.comresearchgate.net.
A key aspect of this compound's photoprotective mechanism is its highly efficient non-radiative decay pathway. Upon absorbing UV energy, this compound rapidly dissipates this energy as heat, rather than converting it into harmful reactive species nih.govasm.orgconicet.gov.armdpi.comresearchgate.netacs.orgresearchgate.net. This process is considered very efficient and rapid, occurring via conical intersections of the potential energy surfaces conicet.gov.ar. Experimental evaluations of this compound and its dimethyl ester have confirmed the predominance of this non-radiative decay, highlighting its ability to provide UV photoprotection without generating free radicals conicet.gov.arresearchgate.net.
Quenching of Reactive Oxygen Species (ROS) in Producer Organisms
Beyond direct UV filtering, this compound contributes to photoprotection by acting as an antioxidant, effectively quenching reactive oxygen species (ROS) generated by UV radiation mdpi.comconicet.gov.armdpi.comnih.govencyclopedia.pub. UV radiation can induce oxidative stress through the production of highly reactive oxygen intermediates such as superoxide (B77818) (O₂•−), hydroxyl radical (•OH), or hydrogen peroxide (H₂O₂) encyclopedia.pub. This compound, alongside other MAAs like porphyra-334 (B1236830), has been shown to protect organisms from UVR-induced oxidative stress by directly scavenging free radicals mdpi.comnih.gov. Research indicates that this compound is effective in scavenging ROS nih.govnih.gov.
Cellular and Molecular Responses to UV Stress in MAA-producing Organisms
The biosynthesis and accumulation of this compound in producer organisms are significantly influenced by exposure to UV radiation, particularly UV-B texilajournal.commdpi.commdpi.comresearchgate.netmdpi.com. Studies have shown that UV-B radiation is a major factor driving MAA accumulation in cyanobacteria and red algae texilajournal.commdpi.comresearchgate.netmdpi.com. For instance, this compound production was observed to be notably higher in cells exposed to a combination of photosynthetically active radiation (PAR), UV-A, and UV-B, compared to exposure to single radiation types texilajournal.com.
The presence of this compound enables organisms like the bloom-forming cyanobacterium Microcystis aeruginosa to thrive and maintain surface blooms even under intense solar irradiance, including high levels of UV radiation nih.govnih.gov. MAAs, including this compound, are part of the broader cellular defense strategies employed by these organisms to mitigate UV-induced damage, which can also involve DNA repair mechanisms mdpi.com.
Beyond UV Protection: Other Documented Biological Activities (Non-Clinical/Non-Dosage)
This compound exhibits a range of biological activities extending beyond its primary role in UV photoprotection, demonstrating its multifaceted nature.
Antioxidant Activities in in vitro and cellular models (excluding human clinical context)
This compound possesses notable antioxidant capabilities in various in vitro and cellular models mdpi.comnih.govmdpi.comresearchgate.netnih.govnih.govnih.gov. While its antioxidant activity, as measured by assays like the DPPH free-radical quenching assay, may be lower compared to a potent antioxidant like ascorbic acid mdpi.comnih.gov, this compound has demonstrated substantial antioxidant activity in other assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay mdpi.comnih.gov. The antioxidant efficacy of this compound can be dose-dependent and is influenced by the alkalinity of the medium, with higher activity observed at more alkaline pH levels nih.govmdpi.comresearchgate.net.
In cellular models, this compound, along with porphyra-334, has been shown to activate the cytoprotective Keap1-Nrf2 pathway in primary skin fibroblast cells, particularly following UVR-induced oxidative stress mdpi.comnih.gov. This pathway is crucial for regulating genes involved in the antioxidant response mdpi.com. Furthermore, this compound has been found to effectively scavenge ROS nih.gov and inhibit lipid peroxidation mdpi.com.
Anti-inflammatory Mechanisms (molecular/cellular, excluding human clinical context)
This compound has demonstrated anti-inflammatory properties at molecular and cellular levels nih.govnih.govasm.orgmdpi.comaimspress.com. In human myelomonocytic THP-1 cells, this compound was observed to increase the activation of the transcription factor NF-κB in a dose-dependent manner, both in unstimulated cells and those stimulated with lipopolysaccharide (LPS) mdpi.commdpi.comasm.orgmdpi.com. NF-κB is a key regulator of inflammatory responses mdpi.com.
In UV-induced human keratinocytes (HaCaT cells), this compound was found to inhibit the expression of cyclooxygenase-2 (COX-2), an inflammation-related marker gene nih.govaimspress.com. Additionally, this compound has been reported to inhibit the hydrogen peroxide-mediated induction of NF-κB protein in cultured human skin cells aimspress.com. Beyond inflammation, this compound has also shown inhibitory effects on adipogenesis in 3T3-L1 preadipocytes, reducing the mRNA expression levels of adipogenesis-related genes such as peroxisome proliferator-activated receptor γ2 (PPARγ2), CCAAT/enhancer-binding protein α (C/EBPα), adiponectin, and leptin nih.govasm.org. This compound can also inhibit bacterial collagenase activity nih.govaimspress.com.
Ecological Distribution and Environmental Influences
Environmental Factors Influencing Shinorine Production and Accumulation
The biosynthesis and concentration of this compound in producing organisms are significantly influenced by various environmental factors, predominantly ultraviolet radiation.
UVR, encompassing UV-A (315-400 nm), UV-B (280-315 nm), and Photosynthetically Active Radiation (PAR, 400-700 nm), is a primary inducer of this compound production in many organisms texilajournal.commdpi.commdpi.commdpi.comsci-hub.se. MAAs, including this compound, function as natural sunscreens by absorbing UVR and dissipating the absorbed energy as heat, thereby preventing the formation of reactive oxygen species (ROS) and cellular damage texilajournal.comresearchgate.netmdpi.commdpi.com.
UV-B Radiation: UV-B is particularly effective at inducing this compound synthesis. Increased this compound production has been observed in cyanobacteria such as Anabaena sp., Nostoc commune, and Scytonema sp. following UV-B exposure texilajournal.com. Three Nodularia strains also showed induction of this compound by UV-B radiation texilajournal.com. In Anabaena doliolum, UV-B radiation enhanced the production of this compound texilajournal.com.
UV-A Radiation: While UV-B is a strong inducer, UV-A can also influence this compound production. In the red alga Chondrus crispus, UV-A radiation induced the synthesis of this compound mdpi.com.
Combined Radiation: Exposure to a combination of PAR, UV-A, and UV-B radiation can lead to notably higher this compound production in cells, as seen in Anabaena variabilis PCC 7937, compared to exposure to single types of radiation texilajournal.com. Similarly, increased production of this compound was observed in the marine red alga Porphyra columbina when exposed to a combination of ammonium (B1175870) and UVR texilajournal.com.
PAR (Photosynthetically Active Radiation): In some cases, PAR alone may not show significant effects on this compound synthesis, as observed in Anabaena sp., N. commune, and Scytonema sp. texilajournal.com. However, MAA content can increase under high levels of PAR in certain macroalgae like Gracilariopsis tenuifrons mdpi.com.
The intensity and spectrum of solar radiation are crucial factors influencing MAA biosynthesis mdpi.com. Organisms often accumulate MAAs in peripheral, actively growing tissues that are more exposed to UVR, demonstrating a photoadaptive response annualreviews.org.
Compound Names and PubChem CIDs
Temperature Stress and Adaptations
Mycosporine-like amino acids (MAAs), including this compound, are known to enhance cellular tolerance to temperature stress nih.govskums.ac.ir. The concentration and composition of MAAs in organisms can be modified under elevated temperatures frontiersin.org. For instance, studies on Antarctic macroalgae have shown that while total MAA content in Palmaria endiviifolia significantly decreased under elevated temperatures (8°C), the proportion of specific MAA compounds, including this compound, could vary frontiersin.org. In P. endiviifolia, this compound's proportion increased from 8% at 2°C to 10% at 8°C, even as total MAAs decreased frontiersin.org. However, some cyanobacteria, such as Chlorogloeopsis PCC 6912 and Anabaena variabilis PCC 7937, did not show a rise in MAA accumulation during periods of elevated temperature texilajournal.com. Similarly, heat as a stress factor had no significant effect on this compound production in Anabaena variabilis PCC 7937 in another study researchgate.net. These varied responses suggest species-specific adaptations and complex regulatory mechanisms for this compound production under thermal stress.
Table 1: this compound Proportion in Palmaria endiviifolia Under Different Temperatures frontiersin.org
| Temperature (°C) | This compound Proportion (% of total MAAs) |
| 2 | 8 |
| 8 | 10 |
Salinity and Desiccation Stress
This compound and other MAAs act as osmotic solutes, playing a crucial role in helping cells adapt to high-salt environments and counteract osmotic stress nih.govskums.ac.ir. Cyanobacteria often exhibit considerable quantities of MAAs under hypersaline conditions, indicating their osmotic function in cellular adaptation skums.ac.ir. Research on Anabaena variabilis PCC 7937 demonstrated that exposure to increasing NaCl concentrations enhanced MAA production, both with and without UV radiation, suggesting a synergistic effect with UV stress texilajournal.comresearchgate.net. Desiccation, particularly when combined with UV-B radiation, has also been shown to increase the concentration of photoprotective compounds like this compound in organisms such as Leptolyngbya sp. researchgate.net. In Scytonema sp., maximum induction of this compound was observed in samples treated with Photosynthetically Active Radiation (PAR) + UV-A + UV-B and 200 mM NaCl after 60 hours bhu.ac.in.
Table 2: this compound Induction in Scytonema sp. Under Salinity and UV Radiation bhu.ac.in
| Condition (NaCl Concentration) | UV Radiation Type | This compound Induction (Relative Increase) |
| 200 mM | PAR+UV-A+UV-B | Maximum Induction |
| 50 mM | PAR+UV-A+UV-B | Increased concentration till 60 h |
Nutrient Availability (e.g., Nitrate)
Nitrogen is an essential nutrient for the biosynthesis of MAAs, including this compound researchgate.netresearchgate.netijbiotech.commdpi.com. The availability and concentration of nitrogen sources, such as nitrate (B79036), significantly affect both the quantity and composition of MAAs produced ijbiotech.comnih.govresearchgate.net. Studies have shown that MAA production is upregulated as nitrate and phosphate (B84403) concentrations in the growth medium increase ijbiotech.com. For instance, the production of this compound was observed to increase with higher nitrate concentration in Gracilaria tenuistipitata ijbiotech.com. In Plocamium cartilagineum, this compound levels were maintained at high levels after 14 days under high nitrogen conditions, indicating the crucial role of nitrate mdpi.com. Conversely, nitrogen deficiency can alter the types and amounts of MAAs synthesized; for example, Nostoc paludosum produced porphyra under nitrogen sufficient conditions but this compound under nitrogen deficient conditions when exposed to UV-B researchgate.net. In Palmaria palmata, the addition of nitrate (100 and 300 µM) positively impacted this compound content over the cultivation period mdpi.com.
Table 3: this compound Content in Palmaria palmata Under Varying Nitrate Supply (mAU·min·mg⁻¹ DW at D21) mdpi.com
| Nitrate Supply (µM) | This compound Content (Average) |
| 0 (no supply) | 106.02 |
| 100 | 179.57 |
| 300 | 230.40 |
Geographical and Habitat Influences
This compound is widely distributed across diverse marine and aquatic ecosystems, found in organisms ranging from polar to tropical regions researchgate.net. Its presence is particularly noted in organisms inhabiting shallow-water environments, where exposure to solar UV radiation is high asm.orgnih.gov. The concentration and specific composition of MAAs, including this compound, can vary depending on factors such as water depth, seasonal changes, and the prevailing quality and quantity of solar irradiance researchgate.netmdpi.comsci-hub.se. For example, natural populations of phytoplankton are likely to contain different complements of MAAs depending on the spectral distribution of solar irradiance mdpi.com. In New Zealand, the eulittoral red alga Pyropia plicata contains this compound and porphyra-334 (B1236830) as dominant UV-sunscreen compounds, with their total concentrations varying seasonally wgtn.ac.nz. In some red algae like Gelidium sp. and Ceramium sp. collected from the rocky seashore of the Arabian Sea, this compound was found to be the most abundant MAA, contributing significantly to the total MAA content (72.87% in Gelidium sp. and 89.30% in Ceramium sp.) nepjol.info. The presence of MAA biosynthetic genes in organisms like anthozoan cnidarians, including corals and sea anemones, further indicates their ecological importance in diverse marine habitats researchgate.net.
Table 4: Dominant MAA Contribution in Red Algae from Arabian Sea nepjol.info
| Species | This compound Contribution (% of total MAAs) |
| Gelidium sp. | 72.87 |
| Ceramium sp. | 89.30 |
Research Methodologies and Analytical Techniques for Shinorine Studies
Extraction and Purification Methodologies
The initial stages of Shinorine research focus on efficient extraction from biomass and subsequent purification to remove impurities.
The choice of solvent and extraction conditions is critical for maximizing the yield and purity of this compound. Methanol (B129727) and ethanol (B145695) are frequently employed as extraction solvents, often in aqueous mixtures. For instance, 25% methanol or 25% ethanol have been identified as suitable extraction solvents for mycosporine-like amino acids (MAAs), including this compound, from various red macroalgae mdpi.comnih.gov. Optimal extraction parameters for MAAs from red macroalgae have been determined as a solid-liquid ratio of 1:20 g/mL, an extraction time of 2 hours, and a temperature of 40 °C, performed three times mdpi.comnih.gov.
While organic solvents are common, distilled water has also shown promise as an effective extraction solvent for MAAs, particularly for cosmetic applications, although re-dissolution in 100% methanol after drying is often preferred for qualitative analysis via High-Performance Liquid Chromatography (HPLC) semanticscholar.orgnih.govua.pt. In chromatographic steps, methanol generally demonstrates superior elution capabilities compared to ethanol, isopropanol, acetonitrile, and acetone, with a 2-6% methanol concentration being optimal for elution google.com. Some protocols involve the use of 100% HPLC grade methanol for extraction, followed by centrifugation and rotary evaporation to concentrate the extract nih.govrjb.roresearchgate.net.
The following table summarizes typical optimized extraction conditions for this compound:
| Parameter | Condition (25% Methanol/Ethanol) mdpi.comnih.gov |
| Solid-Liquid Ratio | 1:20 g/mL |
| Extraction Time | 2 hours |
| Extraction Repetitions | 3 times |
| Temperature | 40 °C |
Chromatographic techniques are indispensable for the separation and purification of this compound from complex biological matrices, yielding high-purity compounds.
Silica (B1680970) gel column chromatography is a fundamental technique used in the purification of this compound, particularly for the initial separation of pigments and other impurities from mycosporine-like amino acids (MAAs) mdpi.comresearchgate.net. This method can yield colorless fractions containing MAAs mdpi.com. In some advanced purification schemes, silica gel is utilized in a mixed chromatography column alongside octadecylsilane (B103800) (ODS) bonded silica gel google.com.
Adsorption chromatography, often involving active carbon, is combined with ion exchange chromatography for this compound purification google.com. This combined approach can effectively remove metal ions, impurity proteins, and heteropolysaccharide components google.com. Ion exchange chromatography, particularly with resins like Dowex 50 W x 8 resin, has been successfully employed to achieve high purity aqueous solutions of this compound, with elution typically performed using double-distilled water at a slightly alkaline pH (e.g., pH 7.2) google.com. This technique can also improve the resolution of highly polar MAAs researchgate.net. However, traditional ion exchange resin chromatography can be less efficient and more time-consuming compared to newer chromatographic methods google.com.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical and preparative technique for the analysis, identification, and quantification of this compound mdpi.comsemanticscholar.orgnih.govgoogle.comnih.govrjb.roresearchgate.netgoogle.comresearchgate.netmdpi.comsci-hub.seresearchgate.netmdpi.compsu.eduasm.orgnih.govbrieflands.commdpi.com. Reverse-phase C8 and C18 columns are commonly utilized stationary phases for this compound separation semanticscholar.orgnih.govresearchgate.netmdpi.com. Mobile phases typically consist of mixtures of distilled water and methanol, often with additives like acetic acid or ammonium (B1175870) acetate (B1210297), run in either isocratic or gradient modes semanticscholar.orgnih.govresearchgate.netpsu.edu. Hydrophilic Interaction Liquid Chromatography (HILIC) columns, using water/acetonitrile mixtures with ammonium acetate, also provide effective separation of this compound and other MAAs psu.edu.
HPLC coupled with Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS or LC/MS) is a powerful tool for the definitive identification and characterization of this compound, providing information on its molecular weight (m/z 333 for protonated this compound) and absorption characteristics mdpi.comsemanticscholar.orgnih.govresearchgate.netresearchgate.netbrieflands.com. This compound typically exhibits an absorption maximum at 334 nm rjb.roresearchgate.netnih.gov. Retention times for this compound in HPLC can vary depending on the specific column and mobile phase conditions, ranging from approximately 1.5 minutes to 11.9 minutes google.comrjb.roresearchgate.netpsu.edunih.gov.
The table below presents examples of HPLC parameters for this compound analysis:
| Parameter | Example 1 (Agilent ZORBAX SB-C18) google.com | Example 2 (HILIC Poroshell 120) psu.edu | Example 3 (C-18 column) mdpi.com |
| Retention Time (this compound) | 3.8 min | 11.9 min | ~2.25 min rjb.ro / 1.5 min researchgate.net |
| Absorption Maximum (λmax) | 334 nm | 334 nm | 334 nm rjb.roresearchgate.netnih.gov |
| Column Type | C18 | HILIC | C18 |
| Mobile Phase | 5% methanol, 95% pH 3.5-4.5 ammonium acetate buffer (0.08mol/L) google.com | Acetonitrile/water with 5 mM ammonium acetate psu.edu | Not specified, but often water:methanol with acetic acid nih.gov |
Centrifugal Partition Chromatography (CPC), including Fast Centrifugal Partition Chromatography (FCPC) and High-Performance Countercurrent Chromatography (HPCCC), represents an advanced liquid-liquid chromatographic technique that operates without a solid support mdpi.comresearchgate.netmdpi.comdntb.gov.uadocumentsdelivered.comresearchgate.net. This method is highly effective for isolating this compound and other MAAs from crude aqueous-methanolic extracts researchgate.netmdpi.com.
A common aqueous two-phase solvent system for CPC separation of this compound comprises water, ethanol, ammonium sulfate, and methanol researchgate.netmdpi.com. For instance, a system with 51.4 w% water, 28.0 w% ethanol (96 v%), 18.2 w% ammonium sulfate, and 2.4 w% methanol in ascending mode has been successfully applied, yielding a partition coefficient (K) of 0.81 for this compound mdpi.com. This technique can achieve high purity levels for this compound (e.g., 95% purity) and offers advantages in terms of speed and efficiency compared to traditional purification protocols like semi-preparative HPLC google.comresearchgate.netmdpi.com. For example, 15.7 mg of highly pure this compound was isolated from 4 g of Porphyra sp. crude extract using FCPC researchgate.netmdpi.com.
The following table details a specific solvent system used in Centrifugal Partition Chromatography for this compound:
| Component | Composition (w%) mdpi.com |
| Water | 51.4 |
| Ethanol (96 v%) | 28.0 |
| Ammonium Sulfate | 18.2 |
| Methanol | 2.4 |
Chromatographic Separation Techniques
Solid-Phase Extraction
Solid-Phase Extraction (SPE) is a widely employed technique for the purification and concentration of this compound from complex biological matrices. This method is often used as a secondary purification step following initial extraction processes. For instance, in the isolation of mycosporine-like amino acids (MAAs) from marine red algae, SPE has been successfully utilized to obtain individual MAAs, including this compound, in high purity and good quantity researchgate.netfao.org.
Research has demonstrated that SPE can achieve high recovery rates for this compound. For example, in one study, a two-step purification process involving fast centrifugal partition chromatography (FCPC) followed by SPE yielded 15.7 mg of this compound from 4 g of Porphyra sp. crude extract, with recovery rates for this compound and porphyra-334 (B1236830) reported at 90.2% and 84.6%, respectively researchgate.net. Another application involved purifying this compound, porphyra-334, and 4-deoxygadusol from Antarctic diatom Phaeodactylum tricornutum ICE-H using a Supledean Carboxen1000 solid phase extraction column researchgate.net. SPE can also be used to reduce salt content in fractions, although this might increase the processing time mdpi.com.
Advanced Spectroscopic and Spectrometric Characterization
Advanced spectroscopic and spectrometric techniques are indispensable for the definitive identification and structural elucidation of this compound. These methods provide detailed information about its chromophoric properties, molecular weight, elemental composition, and functional groups.
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for detecting and characterizing this compound due to its strong absorption in the UV region. This compound typically exhibits a characteristic absorption maximum (λmax) around 332-334 nm researchgate.netebi.ac.ukmdpi.comnepjol.infonih.gov. This absorption profile is indicative of its cyclohexenone or cyclohexenimine ring structure with conjugated double bonds, which are responsible for its UV-protective ability mdpi.com.
Studies have consistently reported this absorption maximum across various organisms and extraction methods:
In Fischerella sp. strain HKAR-13, this compound was identified with a λmax of 334 nm researchgate.net.
Anabaena variabilis PCC 7937 produces this compound with an absorption maximum at 334 nm ebi.ac.uk.
Extracts from Gelidium sp. and Ceramium sp. showed this compound with λmax values of 333.5 nm and 332.3 nm, respectively nepjol.info.
Pyropia columbina extracts also showed this compound with a λmax of 332 nm mdpi.com.
Two Nostoc species (HKAR-2 and HKAR-6) showed this compound with a λmax of 334 nm nih.gov.
The high molar extinction coefficients (ε = 28,100-50,000 M cm) of MAAs like this compound further support their role as photoprotective compounds nepjol.info.
Table 1: UV-Vis Absorption Maxima of this compound
| Source Organism / Context | Absorption Maximum (λmax) | Reference |
| Fischerella sp. HKAR-13 | 334 nm | researchgate.net |
| Anabaena variabilis PCC 7937 | 334 nm | ebi.ac.uk |
| Gelidium sp. | 333.5 nm | nepjol.info |
| Ceramium sp. | 332.3 nm | nepjol.info |
| Pyropia columbina | 332 nm | mdpi.com |
| Nostoc sp. HKAR-2, HKAR-6 | 334 nm | nih.gov |
Mass spectrometry (MS) techniques are crucial for determining the molecular weight and structural fragments of this compound, providing definitive identification. Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used due to their high sensitivity and selectivity researchgate.netresearchgate.net. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and tandem MS (MS/MS) provide further structural insights researchgate.netfao.orgresearchgate.net.
For this compound, ESI-MS analysis typically reveals a prominent protonated molecule ion ([M + H]) at m/z 333.1, corresponding to its molecular weight of 332.12 Da nih.govresearchgate.net.
Key findings from mass spectrometry studies include:
LC/MS analysis of HPLC-purified MAAs, including this compound, showed a prominent ion peak of protonated molecules ([M + H]) at m/z 333.1 researchgate.net.
PubChem lists this compound with a precursor m/z of 333.19 for LC-MS, with fragment ions at 230.05, 274.05, 303.09, and 300.03 nih.gov.
HPLC-ESI-MS spectra have been used to determine the compositions and proportions of MAAs, confirming the presence of this compound in various red macroalgae extracts nih.gov.
Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the amino acid substituents and the core structure of this compound researchgate.netnih.gov. For instance, HCD MS spectra of this compound show fragment ions in the m/z 100-140 range, which are characteristic of the loss of substituents and the ketone/imino-group nih.gov.
MALDI-TOF MS, while primarily used for qualitative analysis of large biomolecules, can also be employed for this compound characterization, often in conjunction with other techniques like HPLC-MS for confirmation of purity researchgate.netfao.orguab.edu.
Table 2: Mass Spectrometry Data for this compound
| Method | Ion Type | m/z Value (Observed/Precursor) | Fragment Ions (m/z) (if available) | Reference |
| ESI-MS / LC-MS | [M + H] | 333.1 | - | researchgate.net |
| LC-MS (PubChem) | [M + H] | 333.19 | 230.05, 274.05, 303.09, 300.03 | nih.gov |
| ESI-MS | Protonated molecule | - | 100-140 (characteristic range) | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is a powerful technique for the complete structural elucidation of this compound. It provides detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the molecule researchgate.netmdpi.comnih.govirisotope.combhu.ac.in.
1H NMR: Proton NMR spectra provide information on the number of non-equivalent protons, their chemical shifts, and coupling patterns, which are crucial for determining the arrangement of hydrogen atoms in this compound youtube.com. While 1H NMR signals can be integrated to indicate the number of protons, 13C NMR peaks are typically not integrated for quantification youtube.com.
13C NMR: Carbon-13 NMR spectroscopy directly provides information about the carbon skeleton of this compound, with each non-equivalent carbon atom giving its own signal bhu.ac.in. The chemical shifts in 13C NMR range from 0-220 ppm for organic compounds, and specific ranges correspond to different types of carbon atoms (e.g., aliphatic, C-O, C-X, alkenes, aromatics, carbonyls) bhu.ac.in. Most 13C NMR spectra are acquired as proton-decoupled spectra, resulting in singlets and simplifying interpretation, though this loses information about attached hydrogens bhu.ac.inyoutube.com.
NMR analysis, often performed on purified this compound samples, confirms its structure by comparing the obtained spectra with known data for MAAs researchgate.netresearchgate.net. For example, in the characterization of MAAs from Nostoc species, NMR spectroscopy was used to identify this compound nih.gov. Similarly, the identification of this compound from Pyropia columbina was confirmed by NMR, alongside HPLC and MS mdpi.com.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in this compound. FTIR spectra provide a molecular fingerprint based on the vibrational modes of chemical bonds. For MAAs like this compound, FTIR analysis typically reveals the presence of hydroxyl (-OH), amino (-NH), and carboxyl (-COOH) functional groups, which are integral to their structure researchgate.netnih.govencyclopedia.pub.
In the characterization of MAAs from Fischerella sp. strain HKAR-13, FTIR spectroscopy, along with ESI-MS and NMR, was used to identify this compound researchgate.net. Similarly, in studies of Nostoc species, FTIR spectroscopy contributed to the identification and characterization of this compound and porphyra-334 nih.gov.
Molecular and Genomic Techniques in Biosynthesis Research
Molecular and genomic techniques are pivotal in unraveling the biosynthetic pathways of this compound. These approaches involve identifying and characterizing the genes and enzymes responsible for its production. This compound biosynthesis is primarily linked to the pentose (B10789219) phosphate (B84403) pathway, although some studies suggest a connection to the shikimate pathway or a combination of both mdpi.comnih.govresearchgate.net.
Key genes involved in this compound biosynthesis, often found in compact biosynthetic gene clusters (BGCs), include mysA, mysB, mysC, and mysD (or mysE) researchgate.netoup.com.
MysA and MysB are responsible for synthesizing 4-deoxygadusol (4-DG) from sedoheptulose (B1238255) 7-phosphate (SH-7-P), an intermediate of the pentose phosphate pathway researchgate.netoup.com.
MysC catalyzes the condensation of 4-DG with glycine (B1666218) to form mycosporine-glycine (MG) oup.com.
The final step involves the attachment of L-serine to MG to produce this compound. This can be catalyzed by either a nonribosomal peptide synthetase (NRPS)-like enzyme, MysE (in "Anabaena-type" clusters), or a D-Ala-D-Ala ligase homolog, MysD (in "Nostoc-type" clusters) oup.comnih.gov.
Heterologous expression studies have been instrumental in confirming these biosynthetic pathways. For example, cloning the entire this compound biosynthetic gene cluster from Anabaena variabilis into Escherichia coli successfully demonstrated this compound production, indicating that no additional genes beyond those in the cluster are required nih.gov. Similarly, heterologous expression of the Nostoc-type mysA-to-mysD cluster from Actinosynnema mirum DSM 43827 resulted in the biosynthesis of this compound, porphyra-334, and mycosporine-glycine-alanine nih.gov. Genome mining and bioinformatics analysis continue to advance the understanding of MAA biosynthesis by identifying new tailoring enzymes and classifying core biosynthetic enzymes oup.com.
Compound Names and PubChem CIDs
Structural Modifications and Analogues: Research Perspectives
Enzymatic Modifications and Glycosylation of Shinorine
The biosynthesis of this compound itself is a primary example of enzymatic modification. The final step in its formation involves the enzymatic attachment of a serine residue to the mycosporine-glycine (MG) precursor. This critical conjugation is catalyzed by one of two distinct types of enzymes: a nonribosomal peptide synthetase (NRPS), known as MysE, or a D-Ala-D-Ala ligase homolog, referred to as MysD. The NRPS enzyme MysE, which is composed of adenylation (A), thiolation (T), and thioesterase (TE) domains, demonstrates high specificity for serine, leading to the exclusive production of this compound. In contrast, MysD enzymes can exhibit substrate promiscuity, sometimes resulting in the production of other mycosporine-like amino acids (MAAs) alongside this compound, such as porphyra-334 (B1236830) if threonine is utilized.
Beyond the core structure, glycosylation represents a significant enzymatic modification of this compound and related MAAs. Research has identified glycosylated forms of these compounds in various cyanobacteria. For instance, a hexosylated derivative of this compound was discovered in the edible cyanobacterium Nostoc sphaericum. In a study on two strains of Scytonema cf. crispum, novel glycosylated MAAs were profiled, suggesting that enzymatic glycosylation is a natural modification pathway. While the precise enzymatic mechanisms were not fully elucidated in these initial discoveries, subsequent research has begun to identify the enzymes responsible. A glycosyltransferase has been linked to MAA glycosylation, representing a key step toward understanding how these sugar moieties are attached. It is hypothesized that glycosylation may be a process that facilitates the integration of MAAs into the extracellular matrix of the organism.
The table below summarizes key enzymes involved in the modification of the this compound precursor and this compound itself.
| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product | Function |
| Nonribosomal Peptide Synthetase (NRPS) | MysE | Mycosporine-glycine, L-Serine | This compound | Catalyzes the specific addition of serine to form this compound. |
| D-Ala-D-Ala Ligase Homolog | MysD | Mycosporine-glycine, L-Serine/L-Threonine | This compound, Porphyra-334 | Catalyzes the addition of an amino acid; can be promiscuous. |
| Glycosyltransferase | MysJ₁ (putative) | MAAs (e.g., Palythine-Serine) | Glycosylated MAAs | Adds sugar moieties to the core MAA structure. |
Synthesis of this compound Derivatives for Structure-Activity Relationship Studies (Excluding therapeutic applications)
Research into the synthesis of this compound derivatives for structure-activity relationship (SAR) studies has been limited, with a greater focus on the isolation and characterization of naturally occurring analogues. The primary goal of such SAR studies, outside of therapeutic contexts, is to understand how specific structural features influence fundamental properties like UV absorption maxima, molar absorptivity, and photostability.
The vast majority of SAR data comes from comparing the properties of the diverse suite of naturally occurring MAAs. For example, the substitution of the serine moiety in this compound (λmax ≈ 333 nm) with threonine to form porphyra-334 (λmax ≈ 334 nm) results in a negligible shift in the absorption maximum but is a key structural change. Similarly, the conversion of the amino acid group at C1 to an amino alcohol, as seen in asterina-330, or an enaminone in palythene, alters the electronic properties and thus the UV-absorption characteristics of the molecule.
Studies on the photostability of natural MAAs have shown that this compound, porphyra-33
Future Research Directions and Challenges in Shinorine Studies
Unraveling Underexplored Biosynthetic Regulatory Mechanisms
While the core biosynthetic pathway of shinorine is largely understood, the intricate regulatory mechanisms governing its production remain an area ripe for investigation. The expression of mycosporine-like amino acid (MAA) biosynthetic gene clusters is known to be influenced by various environmental stimuli, but the specific molecular switches and signaling cascades are not fully elucidated.
Future research should focus on identifying the transcription factors, promoters, and enhancer elements that respond to cues like ultraviolet (UV) radiation, osmotic stress, and nutrient availability. mdpi.com For instance, UV-B radiation is a more effective inducer of this compound and porphyra-334 (B1236830) in some cyanobacteria compared to UV-A and photosynthetically active radiation (PAR). researchgate.net Similarly, high salinity has been shown to stimulate the production of certain MAAs, suggesting a role in osmoregulation. mdpi.com Understanding how these signals are perceived and transduced to regulate the mys gene cluster is a key challenge. It has been proposed that the shikimate pathway may be predominant for UV-induced MAA biosynthesis, while the pentose (B10789219) phosphate (B84403) pathway is used for constitutive production. mdpi.com Delving into these parallel or interconnected pathways could reveal novel regulatory nodes. researchgate.netmdpi.com Further investigation is also needed to understand why some organisms possess cryptic or silent MAA gene clusters and what factors could activate their expression. asm.org
Expanding the Diversity of Engineered Microbial Production Platforms
The challenges associated with extracting this compound from natural sources have spurred the development of heterologous production systems. oup.com So far, hosts like Escherichia coli, Saccharomyces cerevisiae (baker's yeast), and Corynebacterium glutamicum have been successfully engineered to produce this compound. researchgate.netmdpi.com However, yields often remain too low for industrial-scale applications, presenting a significant challenge. nih.gov
Future research will need to expand the portfolio of microbial chassis for this compound production. Exploring organisms with high tolerance to industrial conditions or those that naturally produce high levels of precursor metabolites, such as sedoheptulose (B1238255) 7-phosphate (S7P), could be beneficial. acs.orgnih.gov Metabolic engineering strategies are crucial for optimizing yields. This includes redirecting carbon flux towards the pentose phosphate pathway to increase the S7P pool, a key substrate for this compound biosynthesis. acs.orgnih.govtandfonline.com Techniques such as deleting competing pathway genes (e.g., TAL1 encoding transaldolase) and overexpressing rate-limiting enzymes have proven effective in boosting production. acs.orgtandfonline.com Additionally, since the enzyme MysD can be promiscuous, leading to byproducts, protein engineering of MysD or utilizing the more specific MysE enzyme could improve the purity of the desired this compound product. nih.govnih.gov The photosynthetic cyanobacterium Synechocystis sp. PCC 6803 has also been engineered for this compound production, offering a sustainable approach that uses light and CO2 as inputs. nih.gov Further optimization of these and other novel microbial platforms is a key future direction. researchgate.net
Investigating Ecological and Evolutionary Drivers of MAA Diversity
The vast chemical diversity of mycosporine-like amino acids (MAAs) observed in nature points to complex ecological and evolutionary pressures. While this compound is one of the most common MAAs, organisms produce a wide array of over 30 different, yet structurally related, compounds. mdpi.com Understanding the drivers behind this diversity is a key challenge for future research.
Ecological studies should aim to correlate specific environmental conditions—such as light intensity and spectrum, salinity, temperature, and nutrient levels—with the MAA profiles of different organisms. nih.gov For example, the ability of eukaryotic algae to produce a wide range of MAAs suggests a significant evolutionary diversification of the biosynthetic pathways in these organisms. mdpi.com Evolutionary analyses, aided by genomics and bioinformatics, can trace the origins and diversification of the MAA biosynthetic gene clusters. acs.orgnih.gov Evidence suggests these gene clusters are highly plastic and subject to rapid evolutionary processes, including gene duplication, horizontal gene transfer, and the recruitment of novel enzymes, which contribute to the chemical diversity. acs.orgnih.gov It is hypothesized that the enzymatic machinery for MAA synthesis likely originated in cyanobacteria and was spread to eukaryotes through endosymbiotic events. nih.govresearchgate.net Investigating discontiguous gene clusters and pseudogenes found in some cyanobacterial genomes could provide further insight into the ongoing evolution of these pathways. acs.org
Development of Novel Analytical Tools for Complex MAA Profiles
A significant challenge in studying this compound and other MAAs is the complexity of their natural mixtures. Organisms often produce a suite of structurally similar MAAs, making their separation, identification, and quantification difficult. botanyjournals.com Current methods, primarily high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (HPLC-MS), can struggle to resolve closely related compounds. researchgate.net
The development of more sophisticated analytical tools is crucial for advancing research. This includes higher-resolution chromatographic techniques and advanced mass spectrometry methods that can provide more detailed structural information. botanyjournals.com The lack of commercially available standards for most MAAs other than a few common ones like this compound further complicates accurate quantification. botanyjournals.com Therefore, future efforts should focus on developing robust methods for isolating and purifying a wider range of MAAs to serve as analytical standards. Techniques like fast centrifugal partition chromatography combined with UV scanning, NMR, and LC-MS have shown promise for more detailed analysis and purification. Innovations in analytical chemistry are needed to create tools that can provide a comprehensive and accurate snapshot of the complex MAA profiles in biological and environmental samples.
Exploring Broader Biological Functions in Diverse Organisms (Non-human, non-clinical)
While the primary role of this compound as a UV sunscreen is well-established, its broader biological functions in the producing organisms are less understood. nih.gov Research beyond its photoprotective capacity is a key future direction.
Studies have suggested that this compound and other MAAs play multiple roles, including acting as antioxidants to scavenge reactive oxygen species (ROS) generated by various stressors, not just UV radiation. nih.govnih.gov The antioxidant activity of MAAs is often dependent on pH, with greater activity observed in alkaline conditions. mdpi.com There is also evidence for their involvement in osmoregulation, helping organisms cope with changes in salinity. mdpi.comnih.gov In some species, MAAs are accumulated in reproductive cells, suggesting a role in protecting embryos and larvae. nih.gov Furthermore, some studies indicate that MAAs may function as chemical signals in defensive secretions. nih.gov Investigating these multifaceted roles in a variety of non-human, non-clinical contexts—from cyanobacteria and algae to marine invertebrates that acquire them through their diet—will provide a more complete understanding of the ecological and physiological significance of this compound. mdpi.comasm.org
Q & A
Q. What experimental methodologies are commonly employed to study shinorine biosynthesis in cyanobacteria?
Researchers typically use genetic engineering approaches, such as inserting gene clusters (e.g., NpR5598-5600 from Fischerella) into model cyanobacteria like Synechocystis sp. PCC 6803, which offers rapid growth and genetic tractability . Biosynthesis is monitored via HPLC or LC-MS to quantify this compound yields (e.g., 2.37 mg/g cyanobacterial biomass) . Light regimes (e.g., UV-A + PAR) are standardized to simulate natural induction conditions .
Q. How do environmental factors like light wavelength influence this compound production?
Polychromatic UV-A radiation followed by dim PAR induces >95% this compound accumulation in irradiated specimens, with a lag phase observed before production begins . Contrastingly, high solar radiation in shallow water accelerates synthesis within 24 hours, suggesting PAR intensity regulates enzyme upregulation (e.g., sedoheptulose 7-phosphate (S7P) pathway enzymes) . Experimental designs often use monochromatic light sources to isolate wavelength-specific effects .
Q. What analytical techniques confirm this compound’s structural identity and purity?
X-ray crystallography and Marfey’s reaction coupled with electronic circular dichroism (ECD) are gold standards for determining absolute configuration (e.g., S-configuration at C1 in this compound) . High-resolution LC-MS and NMR validate purity and detect co-eluting mycosporine-like amino acids (MAAs) like palythine .
Advanced Research Questions
Q. How can metabolic engineering optimize this compound yields in heterologous hosts?
Strategies include:
- Carbon flux modulation : Attenuating glycolysis (e.g., downregulating PGI1) to redirect S7P toward this compound biosynthesis, improving titers by 2.2-fold .
- Enzyme engineering : Overexpression of rate-limiting enzymes like Ava3858 (DDGS from Anabaena variabilis) enhances conversion of S7P to 4-deoxygadusol (DDG), a precursor .
- Substrate optimization : Co-utilizing glucose and xylose (6 g/L xylose in 20 g/L total sugar) balances biomass growth and this compound production .
Q. How should researchers address contradictory data on this compound accumulation kinetics under varying light conditions?
Contradictions arise from differences in experimental systems (e.g., low-light-adapted vs. lab-cultured specimens). To resolve this:
- Control for photoreceptor shielding : Cell wall composition may block chromophore activation, requiring higher fluence rates in lab settings .
- Standardize acclimation periods : Pre-exposure to PAR upregulates biosynthetic enzymes, reducing lag phases .
- Use transcriptomics : Compare gene expression profiles (e.g., This compound cluster genes) across light regimes to identify regulatory bottlenecks .
Q. What statistical models are appropriate for analyzing tissue-specific this compound distribution in marine organisms?
Generalized linear mixed models (GLMMs) account for nested variables like sex, microhabitat, and tissue type (e.g., gonads vs. spines in sea urchins) . Non-parametric tests (e.g., Kruskal-Wallis) address non-normal distributions of MAA concentrations, while principal component analysis (PCA) identifies covariation patterns among MAAs .
Q. How can researchers mitigate challenges in scaling this compound production from lab-scale to bioreactors?
Key considerations include:
- Oxygenation and light penetration : Use flat-panel photobioreactors to maximize light exposure while minimizing self-shading .
- Stress induction : Pulsed UV-A exposure mimics natural stress responses without damaging cultures .
- Downstream processing : Tangential flow filtration (TFF) concentrates this compound while removing cyanobacterial endotoxins .
Methodological Resources
- Data Reproducibility : Follow protocols from Beilstein Journal of Organic Chemistry for detailed experimental reporting, including strain construction, growth conditions, and analytical validation .
- Systematic Reviews : Use PubMed and Web of Science for rigorous evidence synthesis, avoiding Google Scholar due to reproducibility limitations .
- Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and mitigate bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
